molecular formula C19H15F2N3OS B2405042 3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 893943-62-9

3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2405042
CAS RN: 893943-62-9
M. Wt: 371.41
InChI Key: SQVLOADAPONHEF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography and NMR spectroscopy are often used.


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point , solubility, density , and reactivity. These properties can often be found in chemical databases.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated promising antiviral properties. Researchers have synthesized various analogs and evaluated their efficacy against viral infections. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory effects. Notably:

Anti-HIV Activity

Researchers have explored the anti-HIV potential of indole-based compounds:

  • Compound 3 : 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. These compounds showed promising results .

Antileishmanial and Antimalarial Effects

Indole derivatives have been investigated for their activity against parasitic diseases:

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include toxicity information, recommended personal protective equipment, and first aid measures .

Mechanism of Action

properties

IUPAC Name

3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3OS/c1-11-4-2-3-5-17(11)24-18(13-9-26-10-16(13)23-24)22-19(25)12-6-7-14(20)15(21)8-12/h2-8H,9-10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVLOADAPONHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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